molecular formula C9H9BrClNO2 B4712277 2-(4-bromo-2-chlorophenoxy)propanamide

2-(4-bromo-2-chlorophenoxy)propanamide

Cat. No.: B4712277
M. Wt: 278.53 g/mol
InChI Key: OVJFWLXBSHWJMF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)propanamide is a halogenated aromatic propanamide derivative characterized by a phenoxy group substituted with bromine and chlorine at the 4- and 2-positions, respectively. This compound’s structure combines a propanamide backbone with a substituted phenoxy moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJFWLXBSHWJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)propanamide typically involves the reaction of 4-bromo-2-chlorophenol with 2-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxypropanamides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular formulas, and synthesis or application insights:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Insights (Source)
2-(4-Bromo-2-chlorophenoxy)propanamide 4-bromo-2-chlorophenoxy, propanamide C₉H₈BrClNO₂ 292.53 PubChem entry
2-Bromo-N-(4-chlorophenyl)propanamide Bromo (C2), 4-chlorophenylamide C₉H₈BrClNO 262.53 Synthesized via 2-bromopropanoyl chloride + 4-chloroaniline
N-(4-Bromophenyl)-2-chloropropanamide 4-bromophenylamide, chloro (C2) C₉H₉BrClNO 264.54 CAS 21262-08-8; halogen positioning affects reactivity
2-(2-Bromo-4-chlorophenoxy)-N-phenethylpropanamide 2-bromo-4-chlorophenoxy, phenethylamide C₁₇H₁₇BrClNO₂ 382.68 Increased lipophilicity due to phenethyl group
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 4-chloro-2-methylphenoxy, 3,4-dichlorophenylamide C₁₆H₁₄Cl₃NO₂ 358.65 Enhanced steric bulk from methyl and dichloro groups
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide Bromo (C2), 4-fluorobenzylamide C₁₀H₁₀BrFNO 272.10 Fluorine substitution may improve metabolic stability
N-(2-Aminophenyl)-3-(4-bromo-2-chlorophenoxy)propanamide 4-bromo-2-chlorophenoxy, 2-aminophenylamide C₁₅H₁₃BrClN₂O₂ 369.64 Amino group introduces potential for hydrogen bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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